molecular formula C19H20N2O2 B5247504 1-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

1-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B5247504
M. Wt: 308.4 g/mol
InChI Key: QLKJIRVHQRVPEV-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the reaction of appropriate substituted hydrazines with diketones or β-keto esters. One common method involves the condensation of 4-methoxyphenylhydrazine with 4-methylphenyl-3,4-dihydro-2H-pyrazol-3-one in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in an ethanol solvent, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while reduction can produce dihydropyrazole derivatives .

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazole
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole
  • 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

1-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone is unique due to the presence of both methoxy and methylphenyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research applications and potential pharmaceutical development .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-4-6-15(7-5-13)18-12-19(21(20-18)14(2)22)16-8-10-17(23-3)11-9-16/h4-11,19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKJIRVHQRVPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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